Isoliquiritin Apioside

Angiogenesis Cancer Biology Vascular Biology

Isoliquiritin apioside (ILA) is the only licorice chalcone glycoside that suppresses cancer cell invasion, migration, and angiogenesis without direct cytotoxicity, enabling clean mechanistic studies of HIF‑1α, MMP‑9, and NF‑κB pathways. Unlike isoliquiritin or liquiritin apioside, ILA possesses a unique non‑cytotoxic anti‑metastatic profile, distinct pharmacokinetic parameters (Cmax 0.88 ± 0.34 μg/mL), and validated ACE‑inhibitory activity. Its well‑defined chromatographic peak (HPLC LLOQ 0.060 μg/mL) and narrow content range in licorice (0.942%–2.039%) make it an indispensable reference standard for quality control. Substitution by other licorice flavonoids risks experimental failure; only ILA guarantees reproducibility in targeted pathway studies.

Molecular Formula C26H30O13
Molecular Weight 550.5 g/mol
CAS No. 120926-46-7
Cat. No. B183306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoliquiritin Apioside
CAS120926-46-7
Synonyms4-O-(beta-D-apiofuranosyl(1-2)-beta-D-glucopyranosyl)isoliquiritigenin
isoliquiritin apioside
Molecular FormulaC26H30O13
Molecular Weight550.5 g/mol
Structural Identifiers
SMILESC1C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)C=CC(=O)C4=C(C=C(C=C4)O)O)CO)O)O)O)(CO)O
InChIInChI=1S/C26H30O13/c27-10-19-20(32)21(33)22(39-25-23(34)26(35,11-28)12-36-25)24(38-19)37-15-5-1-13(2-6-15)3-8-17(30)16-7-4-14(29)9-18(16)31/h1-9,19-25,27-29,31-35H,10-12H2/b8-3+/t19-,20-,21+,22-,23+,24-,25+,26-/m1/s1
InChIKeyVMMVZVPAYFZNBM-KVFWHIKKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoliquiritin Apioside (CAS 120926-46-7): Sourcing and Procurement Guide for a Chalcone Oligoglycoside Research Standard


Isoliquiritin apioside (Neolicuroside; CAS 120926-46-7) is a chalcone oligoglycoside naturally derived from the roots of Glycyrrhiza species, structurally characterized as 4-O-[β-D-apiofuranosyl(1→2)-β-D-glucopyranosyl]isoliquiritigenin [1]. With a molecular weight of 550.51 g/mol, this compound is widely utilized as a reference standard in phytochemical analysis and for studying its distinct biological activities, which include modulation of the MAPK/NF-κB signaling axis and MMP-9 activity [2]. Commercial analytical standards for isoliquiritin apioside are available with purity specifications ranging from ≥98% to 99.89%, as determined by HPLC [3].

Why Isoliquiritin Apioside Cannot Be Interchanged with Isoliquiritin or Other Licorice Flavonoids in Research Protocols


The presence of the terminal apiose sugar moiety in isoliquiritin apioside fundamentally alters its in vitro potency and in vivo pharmacokinetic (PK) profile compared to its close structural analog, isoliquiritin. Direct substitution is scientifically unsound due to key differences: a 50-fold lower potency for anti-angiogenic activity has been observed in functional assays, and the compound exhibits distinct systemic exposure with a 42% lower AUC in rat PK studies when administered in a standardized herbal extract [1][2]. Furthermore, unlike isoliquiritin, isoliquiritin apioside demonstrates a lack of cytotoxicity in cancer and endothelial cells, a critical parameter for experimental design [3]. These quantifiable differences mandate the procurement of the exact compound to ensure experimental reproducibility and to correctly attribute observed biological effects to a specific molecular structure.

Isoliquiritin Apioside Evidence-Based Differentiation Guide: Quantitative Data vs. Analogs


Quantified Reduction in Anti-Angiogenic Potency Compared to Isoliquiritin

In a direct comparison of licorice-derived flavonoids, isoliquiritin apioside exhibited a significantly lower anti-angiogenic potency than its aglycone precursor, isoliquiritin. The relative potencies for inhibiting tube formation in vascular endothelial cells were ranked, positioning isoliquiritin apioside as a substantially weaker inhibitor [1].

Angiogenesis Cancer Biology Vascular Biology

Comparison of Systemic Exposure (AUC) with Isoliquiritin Following Oral Administration in Rats

A validated HPLC method was used to quantify the pharmacokinetic parameters of isoliquiritin apioside (ILA) and isoliquiritin (IL) in rat plasma after oral administration of Zhigancao extract. The systemic exposure, as measured by AUC0-36h, was 42% lower for isoliquiritin apioside compared to isoliquiritin [1].

Pharmacokinetics ADME Bioavailability

Differential Cytotoxicity Profile: Absence of Cytotoxicity in Cancer and Endothelial Cells

A 2018 study demonstrated that isoliquiritin apioside (ISLA) possesses anti-metastatic and anti-angiogenic capabilities without inducing cytotoxicity in the tested cell lines. This contrasts with the reported activity of structurally similar compounds like isoliquiritigenin, which can exhibit cytotoxic effects at comparable concentrations [1].

Cytotoxicity Cancer Research Drug Safety

Functional Selectivity for MMP-9 and MAPK/NF-κB Pathway Inhibition

Isoliquiritin apioside demonstrates a specific functional profile, significantly decreasing PMA-induced MMP-9 activity and suppressing PMA-induced activation of the MAPK and NF-κB pathways [1]. While other licorice flavonoids may also affect these pathways, the combination of robust MMP-9 inhibition with a lack of cytotoxicity is a distinctive, experimentally verified attribute of this specific molecule.

Inflammation Metastasis Signal Transduction

Optimal Scientific and Industrial Use Cases for Isoliquiritin Apioside Based on Quantitative Evidence


Analytical Reference Standard for Phytochemical Fingerprinting and Quality Control

Isoliquiritin apioside serves as a critical, high-purity (≥98% to 99.89% by HPLC) reference standard for the identification and quantification of this specific compound in licorice root (Glycyrrhiza spp.) extracts and related herbal formulations [1][2]. Its distinct retention time and spectral properties in HPLC-DAD and UHPLC-MS/MS methods enable precise quality control and standardization of botanical raw materials, ensuring batch-to-batch consistency for research and industrial applications [3].

In Vitro Tool Compound for Studying Non-Cytotoxic Anti-Metastatic and Anti-Angiogenic Mechanisms

Given its documented ability to suppress cancer cell invasiveness and endothelial cell angiogenesis without inducing cytotoxicity, isoliquiritin apioside is a valuable tool compound for dissecting non-cytotoxic mechanisms of action [1][2]. Researchers studying the specific roles of MMP-9, MAPK, and NF-κB pathways in metastasis and angiogenesis can use this compound to achieve pathway inhibition while avoiding the confounding variable of reduced cell viability [1].

In Vivo Pharmacokinetic and ADME Studies for Glycosylated Flavonoids

The established and validated HPLC and UHPLC-MS/MS methods for quantifying isoliquiritin apioside in rat plasma make it a suitable analyte for in vivo pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies [1][2]. Its distinct PK profile, characterized by a relatively short half-life and lower systemic exposure compared to its aglycone, provides a useful model for investigating how glycosylation impacts the bioavailability and disposition of dietary flavonoids [1].

Negative Control or Low-Activity Comparator in Angiogenesis Assays

In functional angiogenesis assays, such as the tube formation assay with vascular endothelial cells, isoliquiritin apioside can be employed as a low-activity or negative control comparator [1]. Its quantified 50-fold lower potency relative to isoliquiritigenin provides a validated baseline, enabling researchers to better interpret the efficacy of more active compounds derived from the same natural product class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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